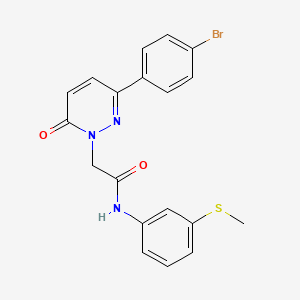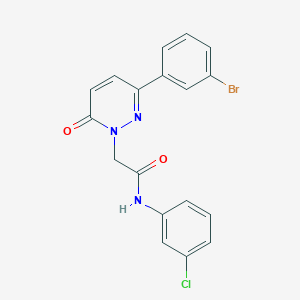
3-Chloro-6-(4'-fluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-Chloro-6-(4’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The process can be summarized as follows:
Starting Material: 3-Chloro-6-(4’-fluorobenzyloxy)phenyl bromide.
Reagent: Zinc powder.
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran.
Reaction Conditions: The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines.
Major Products
Negishi Coupling: Formation of biaryl compounds.
Addition Reactions: Formation of secondary or tertiary alcohols, depending on the electrophile used.
Scientific Research Applications
3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide is utilized in various fields of scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The mechanism involves the oxidative addition of the organozinc compound to a palladium or nickel catalyst, followed by transmetalation and reductive elimination steps. This results in the formation of the desired product and regeneration of the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid.
- 3-Chloro-6-(4’-fluorobenzyloxy)phenylmagnesium bromide.
Uniqueness
Compared to similar compounds, 3-Chloro-6-(4’-fluorobenzyloxy)phenylzinc bromide offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions. Its stability in tetrahydrofuran and compatibility with various catalysts make it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-[(4-fluorophenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10;;/h1-7H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HJNPEVXOQWYHSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1COC2=[C-]C=C(C=C2)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)

![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)





![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
![Tert-butyl 8-hydroxy-6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14879880.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14879883.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)

